N-Ethyl-4-fluoro-2-iodobenzene-1-sulfonamide
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Overview
Description
N-Ethyl-4-fluoro-2-iodobenzene-1-sulfonamide is an organic compound with the molecular formula C8H9FINO2S It is a sulfonamide derivative, characterized by the presence of ethyl, fluoro, and iodo substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4-fluoro-2-iodobenzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, 4-fluorobenzenesulfonamide, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Iodination: The amine group is converted to an iodo group using iodine and a suitable oxidizing agent.
Ethylation: Finally, the compound is ethylated to introduce the ethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-4-fluoro-2-iodobenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced depending on the reagents used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while coupling with a boronic acid would yield a biaryl compound.
Scientific Research Applications
N-Ethyl-4-fluoro-2-iodobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-Ethyl-4-fluoro-2-iodobenzene-1-sulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes involved in folic acid synthesis in bacteria.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroiodobenzene: Lacks the sulfonamide and ethyl groups, making it less versatile in biological applications.
N-Ethyl-4-fluorobenzenesulfonamide: Lacks the iodo group, affecting its reactivity in coupling reactions.
2-Bromo-4-fluoro-1-iodobenzene: Contains a bromo group instead of the sulfonamide group, altering its chemical properties.
Uniqueness
N-Ethyl-4-fluoro-2-iodobenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of the sulfonamide group allows for interactions with biological targets, while the iodo group facilitates various coupling reactions in organic synthesis.
Properties
Molecular Formula |
C8H9FINO2S |
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Molecular Weight |
329.13 g/mol |
IUPAC Name |
N-ethyl-4-fluoro-2-iodobenzenesulfonamide |
InChI |
InChI=1S/C8H9FINO2S/c1-2-11-14(12,13)8-4-3-6(9)5-7(8)10/h3-5,11H,2H2,1H3 |
InChI Key |
PEBGFKPTABJKMP-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=C(C=C1)F)I |
Origin of Product |
United States |
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